Tris(2-carbamoylethyl)phosphine oxide structure and molecular weight
Tris(2-carbamoylethyl)phosphine oxide structure and molecular weight
Title: Tris(2-carbamoylethyl)phosphine Oxide: Structural Characteristics, Synthesis, and Applications in Chemical Biology
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
Tris(2-carbamoylethyl)phosphine oxide is a highly stable, polar organophosphorus compound characterized by a phosphoryl (P=O) core and three terminal amide groups. While its reduced analogs (such as TCEP) are ubiquitous as reducing agents in bioconjugation, this fully oxidized species serves entirely different functional roles. From its historical use in flame-retardant textiles to its modern applications in polyimide stabilization and hydrophilic linker design for drug conjugates, its utility is driven by its thermodynamic stability and extensive hydrogen-bonding capabilities. This whitepaper details its physicochemical properties, structural causality, validated synthetic pathways, and analytical protocols.
Chemical Identity & Thermodynamic Logic
The fundamental utility of Tris(2-carbamoylethyl)phosphine oxide stems from its high heteroatom-to-carbon ratio and the thermodynamic sink represented by its oxidized phosphorus center.
Table 1: Quantitative Physicochemical Properties
| Parameter | Specification | Causality / Relevance |
|---|---|---|
| Chemical Name | Tris(2-carbamoylethyl)phosphine oxide | IUPAC nomenclature for the fully oxidized amide derivative. |
| CAS Number | 4116-00-1 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C9H18N3O4P | Dictates the high heteroatom-to-carbon ratio, driving polarity. |
| Molecular Weight | 263.23 g/mol | Critical for mass spectrometry validation (Expected [M+H]+ at 264.2)[1][2]. |
| Oxidation State (P) | +5 | Represents the thermodynamic sink; prevents further oxidation[3]. |
Structural Causality: The Phosphoryl and Amide Synergy
The stability of this compound is dictated by the high bond dissociation energy of the P=O bond (~130 kcal/mol). Because the phosphorus atom is already in its maximum +5 oxidation state, the molecule is chemically inert to further oxidative degradation. Furthermore, the three carbamoyl (-CONH2) arms act as powerful hydrogen-bond donors and acceptors. This dual functionality ensures extreme aqueous solubility and prevents the aggregation of conjugated biomolecules when this scaffold is utilized in drug development.
Figure 2: Structure-property relationships governing the compound's stability and utility.
Mechanistic Synthesis & Experimental Workflow
While phosphine oxides can be generated by oxidizing their corresponding phosphines, Tris(2-carbamoylethyl)phosphine oxide can be synthesized directly from elemental white phosphorus via a nucleophilic trapping mechanism, a foundational methodology established by 4[4].
Figure 1: Mechanistic workflow for the direct synthesis of Tris(2-carbamoylethyl)phosphine oxide.
Experimental Protocol: Direct Synthesis via Nucleophilic Trapping
Reagents: White phosphorus (P4, 12.4 g), Acrylamide (63.9 g), 10 N aqueous KOH (20 mL), 2B Ethanol (280 mL total).
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Substrate Suspension: In a highly ventilated fume hood under an inert argon atmosphere, suspend 12.4 g of finely divided white phosphorus and 63.9 g of acrylamide in 200 mL of 2B ethanol within a robust reaction vessel equipped with vigorous mechanical stirring. Causality: White phosphorus is insoluble in ethanol and highly reactive. Finely dividing it maximizes the interfacial surface area for the subsequent biphasic nucleophilic attack. The argon atmosphere prevents premature pyrophoric oxidation.
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Base Preparation: Prepare a basic solution by diluting 20 mL of 10 N aqueous KOH into 80 mL of 2B ethanol.
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Controlled Nucleophilic Initiation: Add the KOH/ethanol solution dropwise to the vigorously stirred P4/acrylamide suspension over a period of 30 minutes. Causality: Dropwise addition controls the rate of hydroxide attack on the P4 tetrahedron. If added too rapidly, the localized heat and high base concentration favor the protonation of phosphide intermediates, generating highly toxic phosphine gas (PH3) rather than allowing the desired Michael-type addition to the acrylamide trap[4].
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Reaction Maturation & Quenching: Allow the reaction to stir until the yellow/white suspension of phosphorus completely dissipates.
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Isolation: Concentrate the mixture under reduced pressure, neutralize any residual base, and recrystallize the crude product to yield pure Tris(2-carbamoylethyl)phosphine oxide (Expected yield: ~74%)[4].
Self-Validating Checkpoint: The reaction is macroscopically validated by the complete visual disappearance of the solid white phosphorus. Microscopically, an aliquot must be analyzed via 31P NMR. The protocol is deemed successful when the P4 signal (~ -520 ppm) is entirely replaced by a single downfield peak (~ +40 ppm), confirming both the complete consumption of the hazardous starting material and the uniform generation of the P=O species.
Advanced Applications
Polymer Antioxidant Stabilization As detailed in 3, Tris(2-carbamoylethyl)phosphine oxide is utilized as a synergistic antioxidant in polyimide compositions[3]. Causality: Because the phosphorus center is already at its maximum oxidation state, it does not act as a sacrificial oxygen scavenger. Instead, the electron-rich phosphoryl oxygen and the amide network coordinate trace transition metals that would otherwise catalyze oxidative radical propagation, thereby extending the thermal life of the polymer[3].
Textile Flame Retardancy Methylol derivatives of this compound were extensively researched by the EPA and NIST for finishing cotton fabrics[5][6]. Causality: The efficacy relies on Phosphorus-Nitrogen (P-N) synergism. During thermal degradation, the phosphorus promotes the dehydration of cellulose into a protective carbonaceous char, while the nitrogen from the carbamoyl groups releases non-combustible gases, diluting the oxygen at the flame front[5].
Chromatographic Separation & Chemical Biology In modern drug development, the compound is recognized for its extreme polarity. It is used as a standard in HPLC separations (e.g., on Newcrom R1 columns)[7]. In bioconjugation, understanding this molecule is critical because it represents the oxidized, inactive analog of amide-based TCEP derivatives. Its high water solubility prevents aggregation in aqueous biological buffers, making the tris(carbamoylethyl) scaffold an attractive, highly polar structural motif for linker design in targeted protein degraders (PROTACs) or antibody-drug conjugates (ADCs).
Analytical Validation Protocols
To ensure the integrity of the synthesized or procured Tris(2-carbamoylethyl)phosphine oxide, the following analytical validations must be performed:
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31P NMR Spectroscopy: The definitive proof of structure. The formation of the P=O bond drastically deshields the phosphorus nucleus. A pure sample will exhibit a single, sharp peak in the +30 to +50 ppm range, entirely distinct from the negative ppm shifts characteristic of unoxidized phosphines.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Validates the exact molecular weight of 263.23 g/mol [1]. Positive electrospray ionization (ESI+) will yield a dominant [M+H]+ peak at m/z 264.2.
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FT-IR Spectroscopy: Confirms the presence of the primary amide network (N-H stretch at ~3300-3400 cm⁻¹ and C=O stretch at ~1650 cm⁻¹) alongside the strong phosphoryl P=O stretch (typically ~1150-1200 cm⁻¹).
References
- Title: Tris(2-carbamoylethyl)
- Title: TRIS(2-CARBAMOYLETHYL)
- Source: acs.
- Source: sielc.
- Source: epa.
- Source: google.
- Source: nist.
Sources
- 1. Tris(2-carbamoylethyl)phosphine oxide | 4116-00-1 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. US3714116A - Polyimide compositions - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. FireDOC Search [firedoc.nist.gov]
- 7. Propanamide, 3,3’,3’’-phosphinylidynetris- | SIELC Technologies [sielc.com]
